molecular formula C9H20N2O3 B13904960 (2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide

(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide

Cat. No.: B13904960
M. Wt: 204.27 g/mol
InChI Key: RDXVBBSWELDSDS-SSDOTTSWSA-N
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Description

(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide is a chemical compound with a complex structure that includes an amino group, a dihydroxypropyl group, and a dimethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide typically involves multiple steps. One common method includes the reaction of a suitable precursor with reagents that introduce the amino and dihydroxypropyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and may require the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Iopamidol: A diagnostic imaging agent with a similar dihydroxypropan-2-yl group.

    1,3-Dihydroxypropane: A simpler compound with similar hydroxyl groups.

    N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-[(2S)-2-hydroxypropanamido]-2,4,6-triiodoisophthalamide: A compound with similar structural features used in medical imaging.

Uniqueness

(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

(2S)-2-amino-N-(1,3-dihydroxypropan-2-yl)-3,3-dimethylbutanamide

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)7(10)8(14)11-6(4-12)5-13/h6-7,12-13H,4-5,10H2,1-3H3,(H,11,14)/t7-/m1/s1

InChI Key

RDXVBBSWELDSDS-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC(CO)CO)N

Canonical SMILES

CC(C)(C)C(C(=O)NC(CO)CO)N

Origin of Product

United States

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